molecular formula C22H27N3O2 B2449371 (4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone CAS No. 2309188-49-4

(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone

Cat. No.: B2449371
CAS No.: 2309188-49-4
M. Wt: 365.477
InChI Key: FYWPLIOXSOLWLD-UHFFFAOYSA-N
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Description

(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.477. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds structurally related to "(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)(m-tolyl)methanone". For instance, studies have detailed the synthesis of various piperidin-4-yl methanone derivatives and their characterization through spectral studies, revealing their antimicrobial potential against pathogenic strains (L. Mallesha & K. Mohana, 2014). Similarly, the crystal and molecular structure of certain derivatives have been analyzed, providing insights into their geometric and electronic structures, as confirmed by X-ray diffraction and DFT studies (C. S. Karthik et al., 2021).

Antimicrobial Activities

Compounds bearing the piperidin-4-yl methanone moiety have been evaluated for their antimicrobial activities. The synthesis of new derivatives and their in vitro antibacterial and antifungal activities have been explored, with some compounds exhibiting good antimicrobial activity against tested bacterial and fungal strains. This suggests potential for these compounds in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Molecular Interaction and Antagonist Activity

Studies on molecular interaction of piperidin-1-yl derivatives with receptors have provided insights into their potential as receptor antagonists. For example, the antagonist activity of certain piperidin-1-yl compounds against specific receptors has been investigated, highlighting their potential in receptor-targeted therapies (J. Shim et al., 2002).

Anticancer Evaluation

The synthesis and reaction of certain piperidin-1-yl methanone derivatives with nucleophiles for anticancer evaluation have been explored. These studies aim at developing novel compounds with potential anticancer activity, contributing to the search for effective cancer treatments (R. S. Gouhar & Eman M. Raafat, 2015).

Properties

IUPAC Name

(3-methylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16-5-4-7-19(13-16)22(26)25-11-9-17(10-12-25)15-27-21-14-18-6-2-3-8-20(18)23-24-21/h4-5,7,13-14,17H,2-3,6,8-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWPLIOXSOLWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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